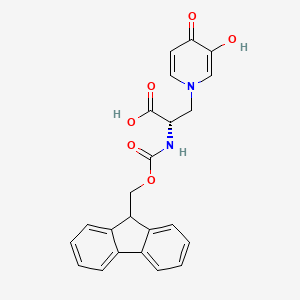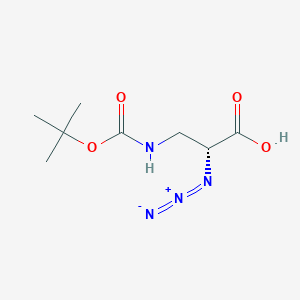
trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin: is an organic compound with the molecular formula C9H8Cl2O2 It is a derivative of 1,4-benzodioxin, featuring two chlorine atoms and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin typically involves the chlorination of 2,3-dihydro-5-methyl-1,4-benzodioxin. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar chlorination processes on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to achieve high purity and yield.
化学反応の分析
Types of Reactions:
Oxidation: trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of less chlorinated or dechlorinated derivatives.
Substitution: Formation of substituted benzodioxin derivatives.
科学的研究の応用
Chemistry: trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
作用機序
The mechanism of action of trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the benzodioxin ring system play a crucial role in its binding affinity and reactivity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate biological processes through its chemical interactions.
類似化合物との比較
1,4-Benzodioxin: A parent compound with a similar structure but without the chlorine atoms and methyl group.
2,3-Dihydro-1,4-benzodioxin: A related compound lacking the chlorine atoms and methyl group.
Uniqueness: trans-2,3-Dichloro-2,3-dihydro-5-methyl-1,4-benzodioxin is unique due to the presence of chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity
特性
IUPAC Name |
(2R,3R)-2,3-dichloro-5-methyl-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4,8-9H,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIXYZDNKKOGQT-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(C(O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)O[C@@H]([C@H](O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


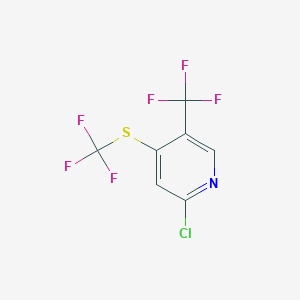
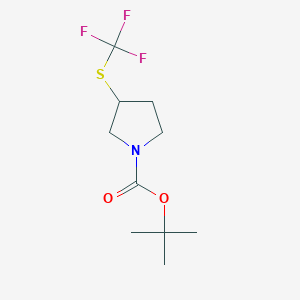
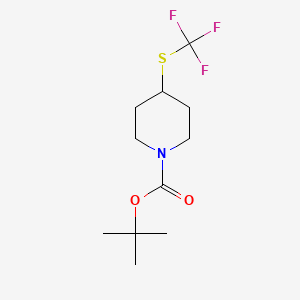
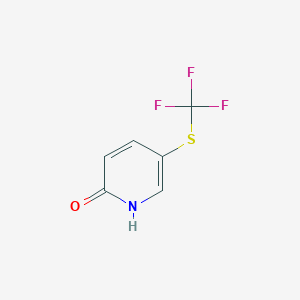
![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide](/img/structure/B6350623.png)





